molecular formula C18H12O11S3 B14404008 1,3,6-Pyrenetrisulfonic acid, 8-(acetyloxy)- CAS No. 85353-19-1

1,3,6-Pyrenetrisulfonic acid, 8-(acetyloxy)-

Cat. No.: B14404008
CAS No.: 85353-19-1
M. Wt: 500.5 g/mol
InChI Key: HTHZAHLMNQGWTE-UHFFFAOYSA-N
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Description

1,3,6-Pyrenetrisulfonic acid, 8-(acetyloxy)- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its fluorescent properties, making it useful in various scientific applications. The presence of sulfonic acid groups enhances its solubility in water, while the acetyloxy group modifies its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Pyrenetrisulfonic acid, 8-(acetyloxy)- typically involves the sulfonation of pyrene to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the acetylation of the hydroxyl group at the 8th position. The reaction conditions often include the use of sulfuric acid for sulfonation and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Pyrenetrisulfonic acid, 8-(acetyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like sodium hydrox

Properties

CAS No.

85353-19-1

Molecular Formula

C18H12O11S3

Molecular Weight

500.5 g/mol

IUPAC Name

8-acetyloxypyrene-1,3,6-trisulfonic acid

InChI

InChI=1S/C18H12O11S3/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28)

InChI Key

HTHZAHLMNQGWTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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